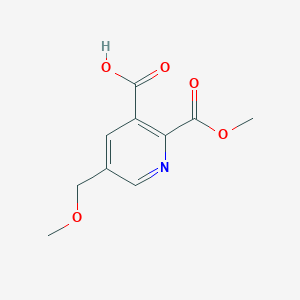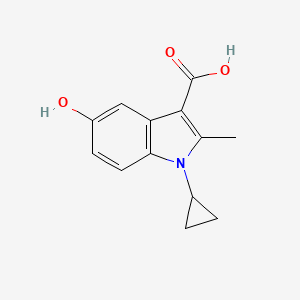
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting properties such as antiviral, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves several steps, typically starting with the formation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Major products formed from these reactions include substituted indoles, which can be further modified for various applications.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and influencing biological pathways. This binding can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-propionic acid: Studied for its antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and hydroxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-cyclopropyl-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-12(13(16)17)10-6-9(15)4-5-11(10)14(7)8-2-3-8/h4-6,8,15H,2-3H2,1H3,(H,16,17) |
InChI-Schlüssel |
OUFZLJMLNSSCNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
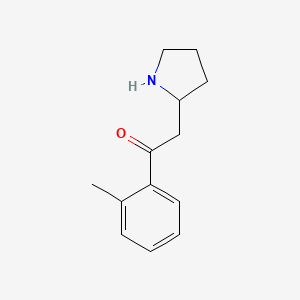



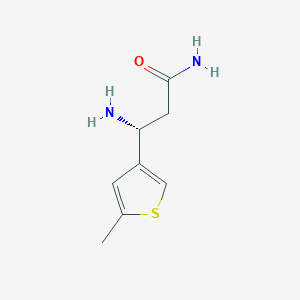
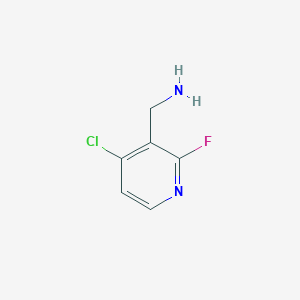
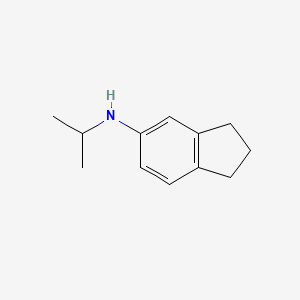

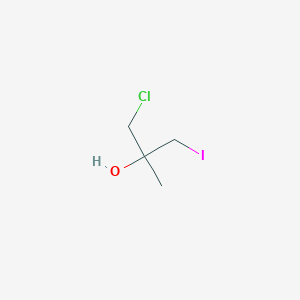
amine](/img/structure/B13302636.png)
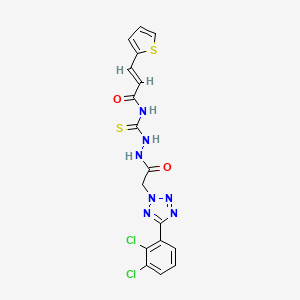
![2-[(Undecan-6-yl)amino]ethan-1-ol](/img/structure/B13302656.png)
